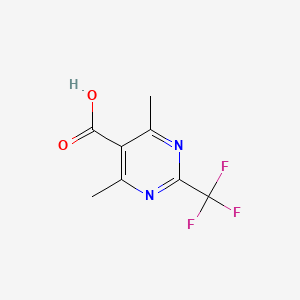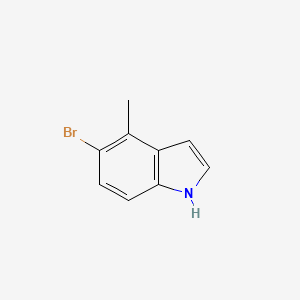
5-溴-4-甲基-1H-吲哚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The indole nucleus is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry
科学研究应用
5-Bromo-4-methyl-1H-indole has numerous applications in scientific research:
作用机制
Target of Action
5-Bromo-4-methyl-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Indole derivatives have been found to affect a variety of biochemical pathways due to their broad-spectrum biological activities . They have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by 5-bromo-4-methyl-1H-indole would depend on its specific targets and their roles in cellular processes.
Result of Action
The molecular and cellular effects of 5-bromo-4-methyl-1H-indole’s action would depend on its specific targets and the changes induced by its interaction with these targets. Given the diverse biological activities associated with indole derivatives, the effects could potentially be wide-ranging .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-bromo-4-methyl-1H-indole. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . It is also important to ensure adequate ventilation when handling this compound to avoid ingestion and inhalation .
生化分析
Cellular Effects
Indole derivatives, including 5-Bromo-4-methyl-1H-indole, have been shown to have various effects on cells. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other indole derivatives, it likely exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4-methyl-1H-indole typically involves the bromination of 4-methylindole. One common method includes the use of bromine in acetic acid at low temperatures to achieve selective bromination at the 5-position . Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a catalyst such as iron(III) bromide .
Industrial Production Methods: Industrial production of 5-bromo-4-methyl-1H-indole may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.
化学反应分析
Types of Reactions: 5-Bromo-4-methyl-1H-indole undergoes several types of chemical reactions, including:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under appropriate conditions.
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the formation of various substituted indoles.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, sulfonyl chlorides, and acyl chlorides in the presence of Lewis acids.
Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate and chromium trioxide.
Reduction: Reagents like lithium aluminum hydride and sodium borohydride.
Major Products: The reactions of 5-bromo-4-methyl-1H-indole can yield a variety of products, including halogenated indoles, sulfonylated indoles, and alkylated indoles, depending on the reagents and conditions used .
相似化合物的比较
5-Bromoindole: Similar structure but lacks the methyl group, leading to different reactivity and applications.
4-Methylindole: Lacks the bromine atom, resulting in different chemical properties and biological activity.
5-Fluoro-4-methyl-1H-indole: Fluorine substitution instead of bromine, leading to different electronic effects and reactivity.
Uniqueness: 5-Bromo-4-methyl-1H-indole is unique due to the combined presence of both bromine and a methyl group on the indole ring.
属性
IUPAC Name |
5-bromo-4-methyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-7-4-5-11-9(7)3-2-8(6)10/h2-5,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJDMMBUVBNTEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{[(4-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2462255.png)
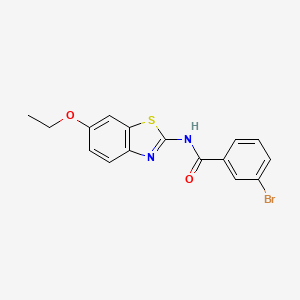
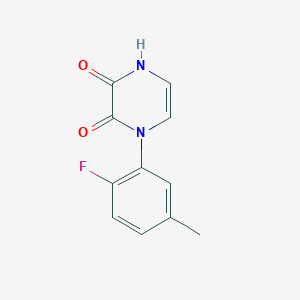
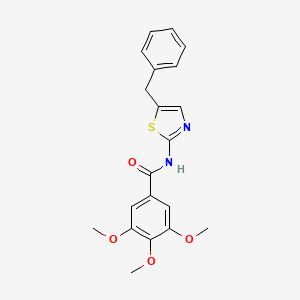
![N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2462260.png)
![1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione](/img/structure/B2462262.png)
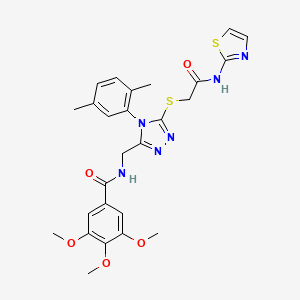


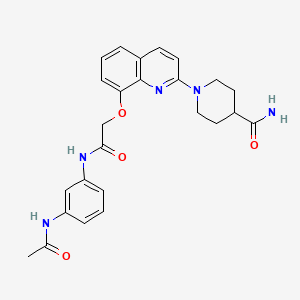


![(2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE](/img/structure/B2462277.png)
